Ethyl 3-(octylsulfanyl)propanoate

Description

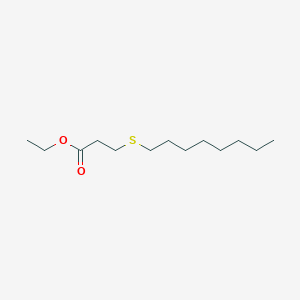

Ethyl 3-(octylsulfanyl)propanoate is a sulfur-containing ester characterized by an octylsulfanyl (C₈H₁₇S-) substituent attached to the β-carbon of the propanoate backbone.

Properties

Molecular Formula |

C13H26O2S |

|---|---|

Molecular Weight |

246.41 g/mol |

IUPAC Name |

ethyl 3-octylsulfanylpropanoate |

InChI |

InChI=1S/C13H26O2S/c1-3-5-6-7-8-9-11-16-12-10-13(14)15-4-2/h3-12H2,1-2H3 |

InChI Key |

PCWVHTMJFUFVRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(octylsulfanyl)propanoate can be synthesized through nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction typically involves the use of a carboxylic acid derivative and an alcohol in the presence of a catalyst. For instance, the reaction of 3-(octylsulfanyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of esters like this compound often involves Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. This method is favored for its simplicity and efficiency in producing large quantities of esters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(octylsulfanyl)propanoate undergoes various chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.

Oxidation: The sulfur group in the compound can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed

Hydrolysis: 3-(octylsulfanyl)propanoic acid and ethanol.

Reduction: 3-(octylsulfanyl)propanol.

Oxidation: Sulfoxides or sulfones of the original ester.

Scientific Research Applications

Ethyl 3-(octylsulfanyl)propanoate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(octylsulfanyl)propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The sulfur group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations :

- Sulfur-containing analogs: Ethyl 3-(octylsulfanyl)propanoate shares functional group similarities with Ethyl 3-(methylsulfonyl)propanoate (sulfonyl vs. sulfanyl).

- Aromatic vs. aliphatic substituents : Derivatives with pyridinyl (e.g., ) or chlorophenyl groups (e.g., ) exhibit π-π stacking or halogen-mediated reactivity, unlike the aliphatic octylsulfanyl group.

Physicochemical Properties

Limited data are available for this compound, but comparisons can be drawn:

- Hydrophobicity: The octylsulfanyl group likely increases logP (octanol-water partition coefficient) compared to shorter-chain derivatives like Ethyl 3-(methylsulfonyl)propanoate. This property may enhance its utility in lipid-soluble formulations .

- Thermal Stability: Sulfur-containing esters generally exhibit moderate thermal stability. For example, Ethyl 3-(methylsulfonyl)propanoate requires controlled storage conditions to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.